
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate is a complex organic compound with a unique structure that includes a cyclopentene ring, a formate ester, and an allyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the cyclopentene ring followed by the introduction of the formate ester and the allyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Continuous flow reactors and automated systems can be employed to maintain consistent quality and reduce production time.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The allyl group and formate ester can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate exerts its effects involves interactions with various molecular targets. The formate ester and allyl group can participate in nucleophilic and electrophilic reactions, respectively, leading to the formation of new bonds and products. The cyclopentene ring provides a stable framework that influences the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl formate: Similar structure but with a prop-2-ynyl group instead of a prop-2-en-1-yl group.
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl acetate: Similar structure but with an acetate ester instead of a formate ester.
Uniqueness
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both the formate ester and allyl group allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
54993-24-7 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) formate |
InChI |
InChI=1S/C10H12O3/c1-3-4-8-7(2)10(13-6-11)5-9(8)12/h3,6,10H,1,4-5H2,2H3 |
InChI-Schlüssel |
VMMBTEAPWDPXDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)CC1OC=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


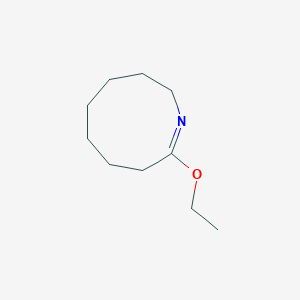

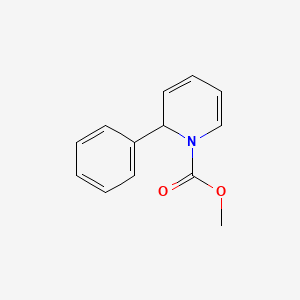
![3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide](/img/structure/B14640604.png)
sulfanium bromide](/img/structure/B14640609.png)
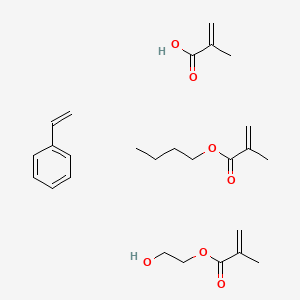
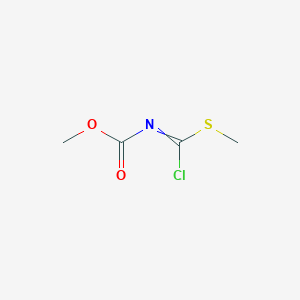
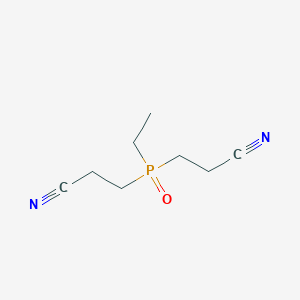

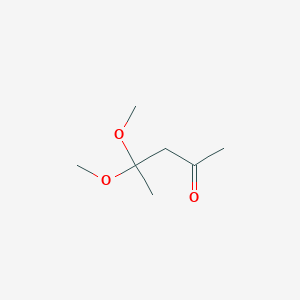
![5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14640647.png)
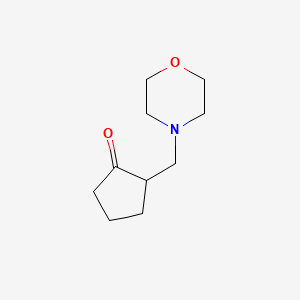
![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide](/img/structure/B14640662.png)

